molecular formula C7H7BrN2O B1370384 5-Bromo-N-methylpyridine-2-carboxamide CAS No. 845305-87-5

5-Bromo-N-methylpyridine-2-carboxamide

Cat. No. B1370384
M. Wt: 215.05 g/mol
InChI Key: OHYCXPXWHPWYFX-UHFFFAOYSA-N
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Description

“5-Bromo-N-methylpyridine-2-carboxamide” is a chemical compound with the CAS Number: 845305-87-5 . It has a molecular weight of 215.05 . The IUPAC name for this compound is 5-bromo-N-methyl-2-pyridinecarboxamide . The Inchi Code for this compound is 1S/C7H7BrN2O/c1-9-7(11)6-3-2-5(8)4-10-6/h2-4H,1H3,(H,9,11) .


Molecular Structure Analysis

The molecular structure of “5-Bromo-N-methylpyridine-2-carboxamide” can be represented by the Inchi Code: 1S/C7H7BrN2O/c1-9-7(11)6-3-2-5(8)4-10-6/h2-4H,1H3,(H,9,11) .


Physical And Chemical Properties Analysis

“5-Bromo-N-methylpyridine-2-carboxamide” is a solid at ambient temperature . It has a boiling point of 76-77 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : An efficient synthesis method for related compounds, including 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, has been developed. This involves multiple steps such as reaction with methylamine, methoxylation, oxidation, and bromination to produce the desired product (Hirokawa, Horikawa, & Kato, 2000).

  • Role in Synthesis of Medical Compounds : The compound has been used in the synthesis of Nav1.8 sodium channel modulator, which is significant in pharmacological applications. Key steps in the synthesis process, such as permanganate oxidation, have been optimized to improve yield and reproducibility (Fray et al., 2010).

Application in Drug Development

  • Role in Anticoccidial Agents : Nitropyridinecarboxamides, which are structurally related to 5-Bromo-N-methylpyridine-2-carboxamide, have shown potential as anticoccidial agents. The synthesis and evaluation of these compounds indicate their effectiveness against Eimeria tenella, a significant pathogen in poultry (Morisawa, Kataoka, & Kitano, 1977).

  • Use in Radioligand Imaging : Derivatives of this compound have been utilized in the synthesis of radioligands like MK-1064 for imaging orexin-2 receptor, crucial in studying various neurological and psychiatric disorders (Gao, Wang, & Zheng, 2016).

Chemical and Structural Analysis

  • Crystallographic Studies : The compound's derivatives have been structurally characterized through spectroscopic and crystallographic methods. Such studies are essential for understanding the molecular geometry and potential interactions in biological systems (Anuradha et al., 2014).

Environmental and Industrial Applications

  • Electrocatalytic Carboxylation : Research has shown the possibility of using related compounds in the electrocatalytic carboxylation of amino-bromopyridine with CO2. This method is significant for green chemistry applications and offers an environmentally friendly alternative for chemical synthesis (Feng, Huang, Liu, & Wang, 2010).

Safety And Hazards

“5-Bromo-N-methylpyridine-2-carboxamide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-bromo-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c1-9-7(11)6-3-2-5(8)4-10-6/h2-4H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYCXPXWHPWYFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628488
Record name 5-Bromo-N-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N-methylpyridine-2-carboxamide

CAS RN

845305-87-5
Record name 5-Bromo-N-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-N-methylpyridine-2-carboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

5-Bromo-2-pyridinecarboxylic acid (D10) (1 g) was dissolved in dry DMF (50 ml) and treated with methylamine hydrochloride (0.42 g), EDC (1.2 g), HOBT (0.56 g) and Et3N (2.4 ml). The reaction was stirred at rt overnight then poured into water (200 ml) and extracted with DCM (50 ml). The organic extract was washed with brine (5×50 ml), dried (magnesium sulfate) and evaporated to give the title compound (D11) as a yellow crystalline solid (0.45 g). LCMS electrospray (+ve) 349 (MH+).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step Two
Name
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0.56 g
Type
reactant
Reaction Step Two
Name
Quantity
2.4 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

5-Bromo-pyridine-2-carboxylic acid (2.59 g, 12.8 mmol) and thionylchloride (2.79 ml) were heated at reflux in toluene (25 ml) for 16 hours. Excess reagents were removed in vacuo and the residue was diluted in dichloromethane (50 ml). A mixture of methyl amine hydrochloride (2.60 g, 38.5 mmol) and DIPEA (6.7 ml, 38.5 mmol) in dichloromethane (10 ml) was added dropwise to the stirred solution and the resulting mixture was maintained at room temperature for 5 hours. The solution was washed with saturated aqueous NaHCO3 (25 ml), dried (MgSO4), filtered and concentrated in vacuo. The resulting brown solid was recrystallised (Heptane/EtOAc) to provide the title compound as off-white needles (1.74 g, 63%).
Quantity
2.59 g
Type
reactant
Reaction Step One
Quantity
2.79 mL
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Name
Quantity
6.7 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three
Yield
63%

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